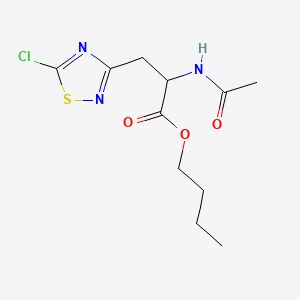
Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound features a butyl ester group, a thiadiazole ring substituted with chlorine, and an acetamidopropanoate moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Introduction of the Acetamidopropanoate Moiety: The acetamidopropanoate group can be introduced by reacting the thiadiazole intermediate with an appropriate acylating agent, such as acetic anhydride, in the presence of a base like pyridine.
Esterification: The final step involves esterification of the carboxylic acid group with butanol in the presence of a strong acid catalyst like sulfuric acid to yield the butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the thiadiazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in an appropriate solvent (e.g., methanol or ethanol) under reflux conditions.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted thiadiazole derivatives.
Hydrolysis: Carboxylic acid derivatives.
Oxidation and Reduction: Oxidized or reduced thiadiazole compounds.
Scientific Research Applications
Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chlorine substituent and acetamidopropanoate moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloro-1,2,4-thiadiazol-3-yl)morpholine
- 3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-benzonitrile
Uniqueness
Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butyl ester group, in particular, differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability.
Properties
Molecular Formula |
C11H16ClN3O3S |
|---|---|
Molecular Weight |
305.78 g/mol |
IUPAC Name |
butyl 2-acetamido-3-(5-chloro-1,2,4-thiadiazol-3-yl)propanoate |
InChI |
InChI=1S/C11H16ClN3O3S/c1-3-4-5-18-10(17)8(13-7(2)16)6-9-14-11(12)19-15-9/h8H,3-6H2,1-2H3,(H,13,16) |
InChI Key |
UQSPVBPXYKVFFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(CC1=NSC(=N1)Cl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


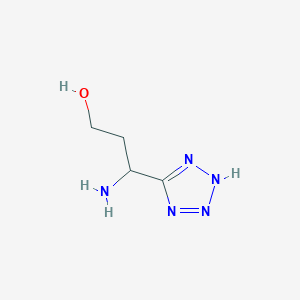

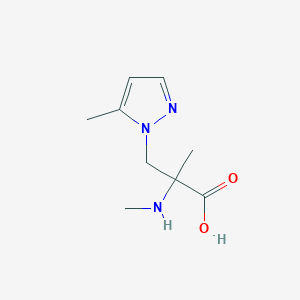
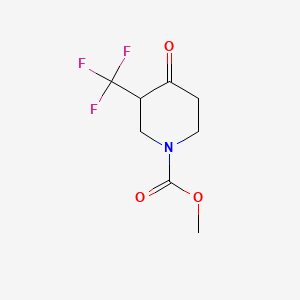

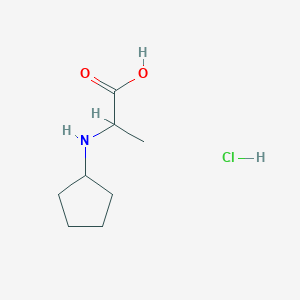
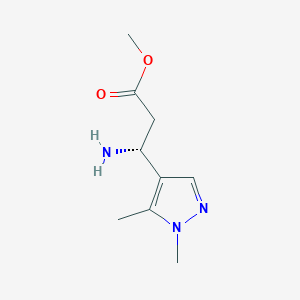
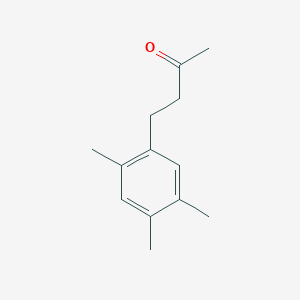
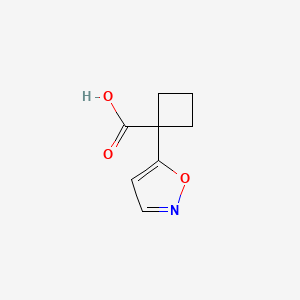
![3-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoicacid](/img/structure/B13545447.png)


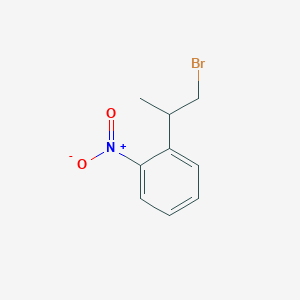
![[(2R,3R,4S,5S,6S)-4,5-diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methoxy]oxan-3-yl] acetate](/img/structure/B13545476.png)
